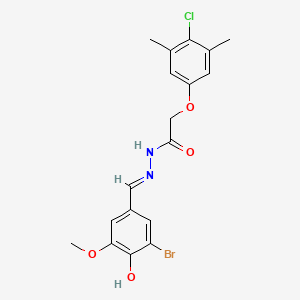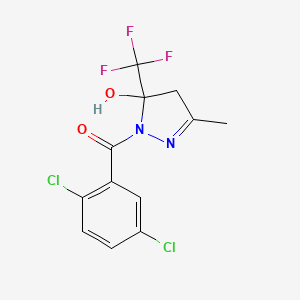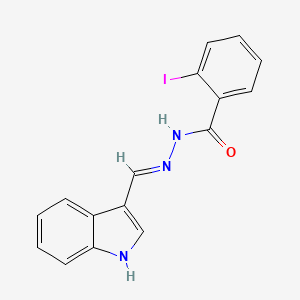![molecular formula C23H24N2O3S2 B5965930 N~1~,N~2~-bis(4-methylphenyl)-N~2~-{[4-(methylthio)phenyl]sulfonyl}glycinamide](/img/structure/B5965930.png)
N~1~,N~2~-bis(4-methylphenyl)-N~2~-{[4-(methylthio)phenyl]sulfonyl}glycinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N~1~,N~2~-bis(4-methylphenyl)-N~2~-{[4-(methylthio)phenyl]sulfonyl}glycinamide is a chemical compound that has gained significant attention in scientific research. It is commonly referred to as BAY 43-9006 or Sorafenib, which is a drug used for the treatment of cancer. Sorafenib has been approved by the FDA for the treatment of advanced renal cell carcinoma, hepatocellular carcinoma, and radioactive iodine-resistant advanced thyroid carcinoma. However,
作用機序
Sorafenib inhibits the activity of multiple protein kinases, including Raf-1, B-Raf, and VEGFR-2. Inhibition of these kinases leads to the inhibition of tumor cell proliferation, angiogenesis, and metastasis. Sorafenib also induces apoptosis in cancer cells by activating caspases and inhibiting anti-apoptotic proteins.
Biochemical and Physiological Effects:
Sorafenib has been shown to have anti-inflammatory and immunomodulatory effects. It inhibits the production of pro-inflammatory cytokines and chemokines and enhances the production of anti-inflammatory cytokines. Sorafenib also enhances the activity of immune cells, such as natural killer cells and dendritic cells.
実験室実験の利点と制限
Sorafenib has several advantages for lab experiments. It is a potent inhibitor of multiple protein kinases, making it useful for studying the role of these kinases in cancer and other diseases. Sorafenib also has anti-inflammatory and immunomodulatory effects, making it useful for studying the immune system. However, Sorafenib has some limitations for lab experiments. It is a drug that has been approved for clinical use, which means that it may have off-target effects that could confound experimental results. Additionally, Sorafenib is a relatively expensive drug, which may limit its use in some experiments.
将来の方向性
There are several future directions for research on Sorafenib. One direction is to study the role of Sorafenib in other diseases, such as autoimmune diseases and infectious diseases. Another direction is to develop new drugs that are based on the structure of Sorafenib but have improved potency and selectivity. Finally, there is a need for more research on the mechanism of action of Sorafenib, particularly with regard to its anti-inflammatory and immunomodulatory effects.
合成法
Sorafenib can be synthesized using a multistep process. The first step involves the reaction of 4-methylbenzenesulfonyl chloride with 4-methylaniline to produce N-(4-methylphenyl)-4-methylbenzenesulfonamide. The second step involves the reaction of the sulfonyl chloride group with 4-(methylthio)aniline to produce N-(4-methylphenyl)-N~2~-[4-(methylthio)phenyl]sulfonamide. The final step involves the reaction of N-(4-methylphenyl)-N~2~-[4-(methylthio)phenyl]sulfonamide with glycine to produce N~1~,N~2~-bis(4-methylphenyl)-N~2~-{[4-(methylthio)phenyl]sulfonyl}glycinamide.
科学的研究の応用
Sorafenib has been extensively studied for its anticancer properties. It has been shown to inhibit the activity of multiple protein kinases, including Raf-1, B-Raf, and VEGFR-2. Sorafenib also inhibits the proliferation of cancer cells and induces apoptosis. In addition to its anticancer properties, Sorafenib has been shown to have anti-inflammatory and immunomodulatory effects.
特性
IUPAC Name |
2-(4-methyl-N-(4-methylsulfanylphenyl)sulfonylanilino)-N-(4-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O3S2/c1-17-4-8-19(9-5-17)24-23(26)16-25(20-10-6-18(2)7-11-20)30(27,28)22-14-12-21(29-3)13-15-22/h4-15H,16H2,1-3H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZCHQQBSPLTZKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CN(C2=CC=C(C=C2)C)S(=O)(=O)C3=CC=C(C=C3)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{1-(4-ethoxybenzyl)-4-[(2-methyl-1,3-thiazol-5-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B5965855.png)
![1-(1-cyclohexyl-3-piperidinyl)-N-[(3-phenyl-1H-pyrazol-4-yl)methyl]-N-(3-pyridinylmethyl)methanamine](/img/structure/B5965861.png)
![3-[(4-tert-butylbenzoyl)amino]-3-(3,4-dimethoxyphenyl)propanoic acid](/img/structure/B5965865.png)
![4-({1-[(3-methyl-1H-pyrazol-5-yl)methyl]-4-piperidinyl}oxy)-N-(4-pyridinylmethyl)benzamide](/img/structure/B5965868.png)
![4-methoxy-N-[4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]benzamide](/img/structure/B5965879.png)
![N-[3-(1H-indol-1-yl)propyl]-6-oxo-1-(2-pyridinylmethyl)-3-piperidinecarboxamide](/img/structure/B5965880.png)
![3-{1-[3-(ethoxymethyl)-4-methoxybenzyl]-4-piperidinyl}-N-(3-pyridinylmethyl)propanamide](/img/structure/B5965891.png)
![2-[4-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1-(4-methoxy-3-methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B5965900.png)
![2-(3-hydroxybenzyl)-7-(3-methylbenzyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5965914.png)
![2-(2,5-dimethylphenyl)-8-(4-methoxyphenyl)pyrido[4,3-b]-1,6-naphthyridine-1,9(2H,8H)-dione](/img/structure/B5965915.png)


![5-({3-[(cyclopentylamino)carbonyl]-5,6-dihydro-4H-cyclopenta[b]thien-2-yl}amino)-5-oxopentanoic acid](/img/structure/B5965961.png)
